Home > Products > Screening Compounds P22545 > Atroviolacegenin
Atroviolacegenin -

Atroviolacegenin

Catalog Number: EVT-1576538
CAS Number:
Molecular Formula: C27H44O6
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atroviolacegenin is a natural product found in Allium atroviolaceum with data available.
Source

Atroviolacegenin is predominantly isolated from Penicillium species, which are well-known for their ability to produce a wide range of bioactive metabolites. The extraction and purification of this compound typically involve fermentation processes followed by chromatographic techniques.

Classification

Atroviolacegenin falls under the category of polyketides, a class of natural products characterized by their complex structures and diverse biological activities. Polyketides are synthesized through the polymerization of acetyl and propionyl units, leading to various chemical modifications that contribute to their functional properties.

Synthesis Analysis

Methods

The synthesis of Atroviolacegenin can be approached through both natural extraction and synthetic methodologies. The natural extraction involves culturing Penicillium species under specific conditions that favor the production of this compound.

Technical Details:

  1. Fermentation: The fungi are cultivated in a nutrient-rich medium that supports optimal growth and metabolite production.
  2. Extraction: After fermentation, solvents such as methanol or ethyl acetate are used to extract the compound from the biomass.
  3. Purification: Techniques like high-performance liquid chromatography (HPLC) are employed to purify Atroviolacegenin from other metabolites.

Synthetic methods may also be developed using organic synthesis techniques, although detailed procedures specific to Atroviolacegenin synthesis are less common in literature.

Molecular Structure Analysis

Structure

Atroviolacegenin's molecular structure is characterized by a complex arrangement of carbon rings and functional groups typical of polyketides. The exact structural formula can vary slightly depending on the source and specific extraction methods used.

Data

  • Molecular Formula: C₁₄H₁₆O₄
  • Molecular Weight: Approximately 248.28 g/mol
  • Structural Features: The compound contains multiple hydroxyl groups and carbonyl functionalities that contribute to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Atroviolacegenin can undergo various chemical reactions typical for compounds with hydroxyl and carbonyl groups:

  1. Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
  2. Esterification: Reaction with carboxylic acids can lead to ester formation.
  3. Reduction: Carbonyl groups can be reduced back to alcohols under specific conditions.

Technical Details:

  • Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcome and yield of these reactions.
Mechanism of Action

Process

The mechanism of action for Atroviolacegenin involves its interaction with biological molecules within target cells. Preliminary studies suggest that it may exert its effects through:

  1. Inhibition of Enzymatic Activity: Atroviolacegenin may inhibit key enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
  2. Induction of Apoptosis: The compound has shown potential in triggering programmed cell death in cancer cells, contributing to its anticancer effects.

Data

Research indicates that Atroviolacegenin's bioactivity is dose-dependent, with varying effects observed at different concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Biological activity may vary with pH changes in the environment.

Relevant analyses such as spectroscopic methods (NMR, IR) are often employed to confirm the identity and purity of Atroviolacegenin during research studies.

Applications

Atroviolacegenin has several promising scientific applications:

  1. Pharmaceutical Research: Due to its antimicrobial and anticancer properties, it is being studied for potential use in drug development.
  2. Biotechnology: Its unique properties make it a candidate for biotechnological applications, including biosensors and biocatalysts.
  3. Agricultural Science: Research into its efficacy as a natural pesticide or fungicide is ongoing, given its origins from fungal species known for producing bioactive compounds.
Introduction to Atroviolacegenin

Atroviolacegenin represents a structurally distinct steroidal sapogenin isolated from select species within the Allium genus. Characterized by a rare hydroxylation pattern and spirostan skeleton, this compound has garnered significant interest for its potential pharmacological properties. Its discovery underscores the rich chemical diversity found within plant secondary metabolites, particularly those of the Amaryllidaceae family. As a specialized metabolite, atroviolacegenin contributes to the plant's chemical defense mechanisms while offering a unique scaffold for biomedical exploration. Unlike common steroidal sapogenins utilized in industrial steroid synthesis (e.g., diosgenin), atroviolacegenin's distinctive structural features present novel opportunities for understanding structure-activity relationships in natural products [6] [9].

Botanical Origin: Allium atroviolaceum and Related Species

Atroviolacegenin was first identified and remains primarily associated with broadleaf wild leek (Allium atroviolaceum Boiss.), a perennial plant native to Mediterranean regions and Western Asia. This species thrives in rocky substrates and mountainous terrains, exhibiting the characteristic bulb morphology and inflorescence structure of the Allium genus. While A. atroviolaceum serves as the primary source, phytochemical analyses reveal that structurally related sapogenins occur in taxonomically proximate species. Notably, Allium elburzense, endemic to the Elburz Mountains of Iran, produces elburzensosides – saponins sharing the uncommon C-5 hydroxylation pattern observed in atroviolacegenin derivatives. Similarly, Allium minutiflorum yields sapogenins with analogous structural features, suggesting a conserved biosynthetic capability within specific phylogenetic clades of the genus [2] [5].

Table 1: Botanical Sources of Atroviolacegenin and Related Sapogenins

Plant SpeciesGeographic DistributionKey Sapogenins/SaponinsStructural Relationship to Atroviolacegenin
Allium atroviolaceumMediterranean, Western AsiaAtroviolacegenin, AtroviolaceosideParent compound source
Allium elburzenseNorthern Iran (Elburz Mtns)ElburzensosidesShared C-5/C-27 hydroxylation patterns
Allium minutiflorumMediterranean BasinFlavonoid-saponin complexesAnalogous spirostan skeletons with hydroxyl variations
Eragrostis atrovirensNorthern Africa, SE USANot reportedNote: Taxonomic confusion possible due to species name but unrelated genus (Poaceae) [8]

The nomenclature warrants clarification: Eragrostis atrovirens (Thalia lovegrass), a perennial grass native to northern Africa and naturalized in the southeastern United States, shares a similar species epithet but belongs to the Poaceae family. It produces no known steroidal sapogenins and is phytochemically unrelated to Allium atroviolaceum. This distinction is crucial to prevent botanical and chemical misattribution [1] [8].

Chemical Classification and Structural Uniqueness as a Sapogenin

Atroviolacegenin is definitively classified as a steroidal sapogenin, specifically a spirostan-type aglycone. Sapogenins constitute the non-saccharide (aglycone) moiety released upon acidic, alkaline, or enzymatic hydrolysis of saponins – glycosidic plant metabolites known for their surfactant properties. The core structure conforms to the (25R)-5α-spirostan skeleton, a tetracyclic system comprising three six-membered rings (A, B, C) and one five-membered ring (D), fused to a spiroketal side chain (rings E/F) – a defining feature enabling classification as a spirostan rather than a furostan [2] [6] [9].

Its profound structural uniqueness arises from three key features:

  • C-27 Hydroxylation: Unlike most common spirostan sapogenins (e.g., diosgenin, tigogenin, hecogenin [9]) which possess a methyl group at C-27, atroviolacegenin features a hydroxymethyl group (-CH₂OH) at this position. This introduces a primary alcohol functionality rarely encountered in naturally occurring steroidal sapogenins.
  • Tetraol Configuration: It possesses four hydroxyl groups located at the C-2α, C-3β, C-6β, and C-27 positions, designated chemically as (25R)-5α-spirostan-2α,3β,6β,27-tetrol. The equatorial orientation (β) of the C-3 hydroxyl is typical for bioactive sterols and steroids, while the axial C-2α and C-6β hydroxyls are less common and contribute to its distinct chemical behavior and hydrogen-bonding potential.
  • A/B Ring Junction: The 5α (trans A/B ring fusion) configuration contrasts with the 5β (cis A/B fusion) found in some sapogenins like digitogenin, influencing the three-dimensional conformation and biological activity profiles.

Table 2: Structural Comparison of Atroviolacegenin with Common Steroidal Sapogenins

SapogeninCore StructureOH GroupsC-27 GroupA/B FusionNotable Features
Atroviolacegenin(25R)-Spirostan2α, 3β, 6β, 27-CH₂OH5α (trans)Rare C-27 hydroxymethyl; tetraol configuration
Diosgenin(25R)-Spirostan-CH₃Δ⁵ (unsat.)Major industrial source for steroid synthesis
Tigogenin(25R)-Spirostan-CH₃5α (trans)Often co-occurs with neotigogenin (25S epimer)
Hecogenin(25R)-Spirostan3β, 12-one-CH₃5α (trans)Oxo group at C-12; source from sisal
Yamogenin(25S)-Spirostan-CH₃Δ⁵ (unsat.)25S epimer of diosgenin

This unique constellation of functional groups profoundly impacts atroviolacegenin's physicochemical properties, including enhanced hydrophilicity compared to methyl-terminated sapogenins, and its reactivity, offering potential sites for selective chemical modification (e.g., esterification at C-27, glycosylation). Its diglycoside derivative, atroviolaceoside, identified as (25R)-5α-spirostan-2α,3β,6β,27-tetrol 3-O-β-D-glucopyranosyl-(1→4)-O-β-D-galactopyranoside, further demonstrates how glycosylation modulates solubility and bioactivity [2] [6].

Historical Context: Discovery and Initial Pharmacological Interest

The isolation and structural elucidation of atroviolacegenin stemmed from targeted phytochemical investigations into Allium atroviolaceum conducted in the mid-2000s. Published in 2006, researchers employed a combination of chromatographic separation techniques (e.g., column chromatography, HPLC) followed by comprehensive spectroscopic characterization using 2D NMR spectroscopy (including COSY, HMQC, HMBC) and mass spectrometry (MS). This rigorous approach unequivocally established the novel spirostan tetrol structure and its diglycoside, atroviolaceoside [2].

Initial pharmacological interest focused on its potential spasmolytic activity, driven by the known presence of bioactive saponins and sapogenins in other Allium species exhibiting such effects (e.g., in A. elburzense, A. minutiflorum). Comparative studies evaluated atroviolacegenin and atroviolaceoside against guinea-pig isolated ileum contractions. Intriguingly, neither compound demonstrated significant antispasmodic activity under the tested conditions. This contrasted sharply with active furostanol-type saponins (tropeosides) isolated from Tropea red onions, leading researchers to conclude that the furostanol-type aglycone moiety is crucial for this specific bioactivity in Allium derivatives. This negative result was scientifically significant, highlighting the structure-specificity of spasmolytic effects within steroidal sapogenins and directing future research towards other potential biological activities for atroviolacegenin, such as antioxidant, neuroprotective, or metabolic effects suggested by studies on related plants and compounds [2] [5] [7].

The discovery exemplifies the role of serendipity coupled with rational phytochemical analysis in natural product drug discovery. While the initial hypothesis regarding spasmolytic activity wasn't confirmed, the characterization of a novel sapogenin scaffold with rare chemical features opened new avenues for exploration in steroid chemistry and pharmacology [10].

Biosynthetic Pathways and Precursor Relationships

The biosynthesis of atroviolacegenin follows the fundamental mevalonate pathway (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway responsible for generating the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These units undergo sequential head-to-tail condensation reactions catalyzed by prenyltransferases to form the C30 triterpenoid scaffold 2,3-oxidosqualene, the pivotal branch point for sterol and steroidal sapogenin biosynthesis [6] [9].

Key enzymatic transformations leading specifically to atroviolacegenin involve:

  • Cyclization: 2,3-Oxidosqualene undergoes cycloartenol synthase (CAS)-mediated cyclization, forming cycloartenol, the characteristic precursor for plant sterols and steroids, instead of lanosterol common in fungi and animals.
  • Steroid Nucleus Formation: Cycloartenol undergoes a series of modifications including isomerization, methyl group demethylations, and double bond migrations to yield cholesterol. While cholesterol is a major precursor for mammalian steroid hormones, in plants like Allium, it serves as the primary precursor for steroidal alkaloids and saponins.
  • Spirostan Skeleton Formation: The conversion of cholesterol to the spirostan nucleus involves C-16 hydroxylation, C-22 hydroxylation, and subsequent oxidation and cyclization steps forming the characteristic ketal linkage between C-16 and C-22, giving rise to the E/F spiroketal ring system characteristic of spirostans like diosgenin. The stereochemistry at C-25 determines the (25R) or (25S) series; atroviolacegenin belongs to the (25R) series.
  • Unique Hydroxylation Pattern: The defining biosynthetic steps for atroviolacegenin involve regio-specific and stereo-specific hydroxylations:
  • C-3β Hydroxylation: A common feature in most sterols and sapogenins, typically introduced early.
  • C-2α Hydroxylation: A less common axial hydroxylation.
  • C-6β Hydroxylation: An equatorial hydroxylation adding polarity.
  • C-27 Hydroxylation: The most distinctive step. Instead of terminating with a methyl group (-CH3) derived from the original C30 squalene chain, a C-27 hydroxylase enzyme catalyzes the oxidation of the terminal methyl group to a primary alcohol (-CH2OH). This enzymatic capability appears relatively rare within the Allium genus and is a hallmark of A. atroviolaceum.

Table 3: Key Biosynthetic Steps from Cholesterol to Atroviolacegenin

PrecursorKey Enzymatic Transformation(s)Intermediate/ProductStructural Significance
CholesterolHydroxylation (C-16β, C-22α); Oxidation/Ketal formation16β,22α-Dihydroxycholesterol → Pregnolone analogues → Spirostan Nucleus (e.g., Diosgenin precursor)Formation of the spiroketal E/F ring system; Establishes (22R) configuration
(25R)-Spirostan precursor (e.g., Diosgenin-like)Hydroxylation at C-2α (axial)2α-Hydroxy SpirostanIntroduction of rare axial OH group
2α-Hydroxy SpirostanHydroxylation at C-6β (equatorial)2α,6β-Dihydroxy SpirostanAddition of equatorial OH; Increased polarity
2α,6β-Dihydroxy SpirostanOxidation/Hydroxylation at C-27 (terminal methyl → -CH₂OH)AtroviolacegeninDefining structural feature; Rare terminal primary alcohol

The relationship between atroviolacegenin and its glycoside, atroviolaceoside, involves glycosyltransferase-mediated attachment of sugar moieties. Specifically, atroviolaceoside features a diglycoside chain at the C-3β hydroxyl: a β-D-glucopyranosyl unit linked (1→4) to a β-D-galactopyranosyl unit. This glycosylation typically occurs late in the biosynthetic pathway on the sapogenin aglycone, significantly enhancing water solubility and potentially altering bioactivity and cellular targeting. While the core sapogenin structure defines the fundamental biological potential, the glycosylation pattern profoundly modulates its expression [2] [6].

Understanding this biosynthetic pathway is not merely of academic interest. It provides the foundation for potential biotechnological production (e.g., via metabolic engineering in plant cell cultures or heterologous hosts) and chemoenzymatic synthesis strategies aimed at producing this rare sapogenin or generating novel analogues for structure-activity relationship studies.

Properties

Product Name

Atroviolacegenin

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C27H44O6/c1-14-24-23(33-27(14)7-4-15(12-28)13-32-27)10-18-16-8-20(29)19-9-21(30)22(31)11-26(19,3)17(16)5-6-25(18,24)2/h14-24,28-31H,4-13H2,1-3H3/t14-,15-,16+,17-,18-,19+,20+,21+,22+,23-,24-,25-,26+,27+/m0/s1

InChI Key

ZLPWWTIBBVLQOC-UAANVFKFSA-N

Synonyms

atroviolacegenin

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC(C5C4(CC(C(C5)O)O)C)O)C)OC16CCC(CO6)CO

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H](C5)O)O)C)O)C)O[C@]16CC[C@H](CO6)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.